

# Technical Guide: Certificate of Analysis for Dextroamphetamine-d5

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## Compound of Interest

Compound Name: Dextroamphetamine-d5

Cat. No.: B13441505

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This technical guide provides a comprehensive overview of the critical data and methodologies associated with the Certificate of Analysis (CoA) for **Dextroamphetamine-d5**. This deuterated analog of dextroamphetamine serves as an essential internal standard in quantitative bioanalytical assays. A thorough understanding of its characterization is paramount for ensuring data accuracy and reliability in research and clinical settings.

## Quantitative Data Summary

The following table summarizes the typical quantitative data presented in a Certificate of Analysis for **Dextroamphetamine-d5**. These specifications are crucial for the qualification and use of the material as a reference standard.

Parameter	Specification	Typical Value
Identity	Matches the structure of (2S)-1-(phenyl-d5)-propan-2-amine	Conforms
Chemical Formula	C <sub>9</sub> H <sub>8</sub> D <sub>5</sub> N	C <sub>9</sub> H <sub>8</sub> D <sub>5</sub> N
Molecular Weight	140.237 g/mol [1]	
CAS Number	1609555-01-2[1]	
Purity (by HPLC/UV)	≥ 98%	> 99%
Isotopic Purity	≥ 99% atom % D	> 99.5 atom % D
Chemical Identity (by <sup>1</sup> H NMR)	Conforms to structure	Conforms
Chemical Identity (by MS)	Conforms to mass spectrum	Conforms
Appearance	White to off-white solid	
Solubility	Soluble in Methanol	

## Experimental Protocols

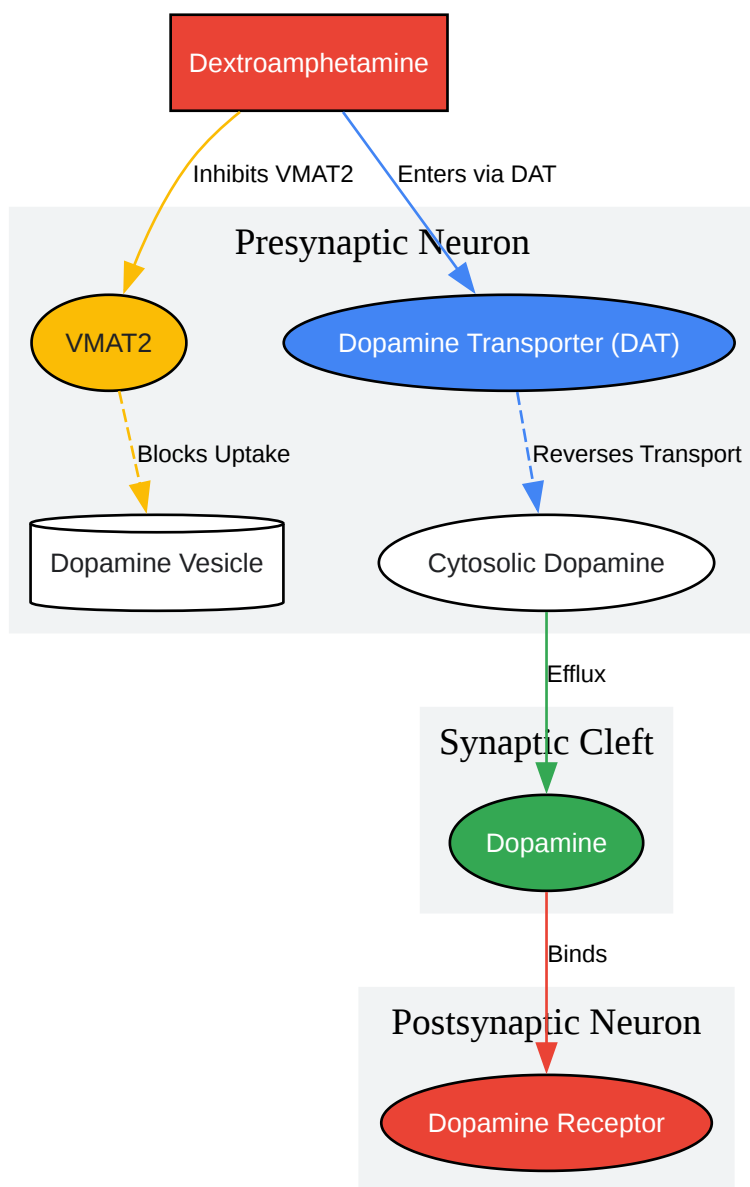
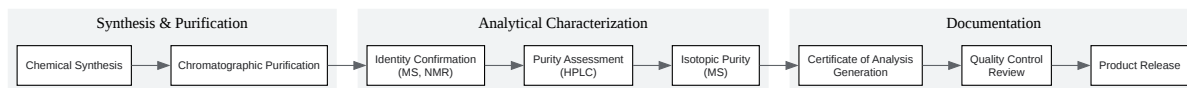
Detailed methodologies are employed to verify the identity, purity, and isotopic enrichment of **Dextroamphetamine-d5**. The following sections outline the standard experimental protocols.

- Purpose: To determine the chemical purity of the compound.
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Method:
  - Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm).
  - Mobile Phase: A gradient mixture of acetonitrile and water containing 0.1% formic acid.
  - Flow Rate: 1.0 mL/min.
  - Detection: UV at 254 nm.

- Injection Volume: 10  $\mu$ L.
- Quantification: The purity is determined by the area percentage of the principal peak relative to the total peak area.
- Purpose: To confirm the molecular weight and identity of the compound.
- Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
- Method:
  - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
  - Data Acquisition: Full scan mode to observe the molecular ion  $[M+H]^+$ . The expected mass for **Dextroamphetamine-d5** would be approximately 141.1 m/z.
  - Confirmation: The observed mass-to-charge ratio should correspond to the calculated molecular weight of the deuterated compound.
- Purpose: To confirm the chemical structure and the position of deuterium labeling.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Method:
  - Solvent: A deuterated solvent such as Chloroform-d ( $CDCl_3$ ) or Methanol-d<sub>4</sub> ( $CD_3OD$ ).
  - Analysis: The proton NMR spectrum is analyzed to confirm the presence of characteristic signals corresponding to the non-deuterated positions of the molecule. The absence or significant reduction of signals from the phenyl ring confirms successful deuteration.

## Visualized Experimental Workflow

The following diagram illustrates the typical workflow for the analysis and certification of a **Dextroamphetamine-d5** reference standard.



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## References

- 1. Dextroamphetamine-d5 | TRC-D845696-100MG | LGC Standards [[lgcstandards.com](https://www.lgcstandards.com)]
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